molecular formula C11H11NO3 B8590250 2-Methyl-benzooxazole-4-carboxylic acid ethyl ester

2-Methyl-benzooxazole-4-carboxylic acid ethyl ester

Cat. No. B8590250
M. Wt: 205.21 g/mol
InChI Key: KCSAHIUWMDNNRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-benzooxazole-4-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
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properties

Product Name

2-Methyl-benzooxazole-4-carboxylic acid ethyl ester

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-methyl-1,3-benzoxazole-4-carboxylate

InChI

InChI=1S/C11H11NO3/c1-3-14-11(13)8-5-4-6-9-10(8)12-7(2)15-9/h4-6H,3H2,1-2H3

InChI Key

KCSAHIUWMDNNRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OC(=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-3-hydroxy-benzoic acid ethyl ester (5.52 mmol; J. Reisch, G. M. K. B. Gunaherath Monatshefte für Chemie, 1988, 119, 1169-1178), acetyl chloride (6.07 mmol), NEt3 (6.07 mmol) and pyridinium p-toluenesulfonate (1.47 mmol) in xylene (60 mL) is heated at reflux for 16 h, cooled to RT, diluted with EtOAc and washed with water. The organic layer is dried over MgSO4 and concentrated in vacuo to give a crude product which is purified by FC (gradient: heptane to heptane/EtOAc 6/4). LC-MS: tR=0.81 min; [M+H]+=206.0.
Quantity
5.52 mmol
Type
reactant
Reaction Step One
Quantity
6.07 mmol
Type
reactant
Reaction Step One
Name
Quantity
6.07 mmol
Type
reactant
Reaction Step One
Quantity
1.47 mmol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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